molecular formula C20H25ClN2O2 B2530643 2-(methoxymethyl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1051941-74-2

2-(methoxymethyl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2530643
CAS No.: 1051941-74-2
M. Wt: 360.88
InChI Key: OWFCXBPLNOGKOV-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the methoxymethyl group: This step involves the protection of the benzimidazole nitrogen with a methoxymethyl group, often using methoxymethyl chloride in the presence of a base.

    Attachment of the 4-(o-tolyloxy)butyl group: This step involves the alkylation of the benzimidazole core with 4-(o-tolyloxy)butyl bromide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(methoxymethyl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methoxymethyl)-1H-benzo[d]imidazole
  • 1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole
  • 2-(methoxymethyl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole

Uniqueness

2-(methoxymethyl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH/c1-16-9-3-6-12-19(16)24-14-8-7-13-22-18-11-5-4-10-17(18)21-20(22)15-23-2;/h3-6,9-12H,7-8,13-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFCXBPLNOGKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2COC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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